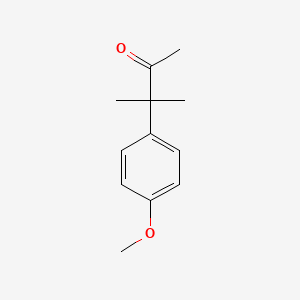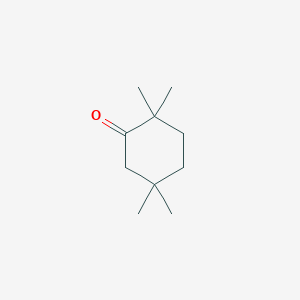
2,2,5,5-Tetramethylcyclohexanone
Overview
Description
2,2,5,5-Tetramethylcyclohexanone is a chemical compound with the molecular formula C10H18O . It is a useful research chemical and a pharmaceutical intermediate . The compound contains a total of 29 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecular weight of this compound is 154.25 g/mol . The IUPAC Standard InChI is InChI=1S/C10H18O/c1-9(2)5-8(11)6-10(3,4)7-9/h5-7H2,1-4H3 . The structure contains a six-membered ring and a ketone group .Physical And Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . The density is approximately 0.881 g/mL at 25 °C . More specific physical and chemical properties such as melting point, boiling point, and toxicity information can be found on chemical databases .Scientific Research Applications
Electrochemical Behavior
The electrochemical behavior of 2,2,5,5-tetramethylcyclohexanone (and related compounds) has been investigated in solutions like propan-2-ol water. Research shows that under certain conditions, this compound can be reduced to form cyclohexanol derivatives, highlighting its reactivity and potential applications in electrochemistry (Kariv & Hermolin, 1973).
Stereochemical Studies
The stereoselectivity of this compound reduction by sodium borohydride has been studied, providing insights into stereochemical product ratios and molecular conformations. This research is significant for understanding the stereochemical properties and reactions of this compound (Wigfield et al., 1976).
Chemical Synthesis
This compound has been utilized in chemical syntheses, such as in the construction of compounds with two different heterocycles linked by a C(2)-tether. This showcases its role in complex organic syntheses and the creation of novel compounds (Li et al., 2011).
Clathrate Formation
Studies have explored the formation of clathrates involving this compound derivatives. This research reveals its potential in forming host-guest complexes, which can have implications in areas like molecular recognition and material science (Barton et al., 2015).
Photoreactivity Studies
Photoreactivity of this compound and its derivatives has been investigated, providing valuable insights into photochemical rearrangements and product formations. Such studies are crucial for understanding the behavior of these compounds under light exposure, which has applications in photochemistry and material sciences (Nozaki et al., 1967).
Thermal Stability in Fuels
Research has also been conducted on the thermooxidative stability of derivatives of this compound in fuel applications. This highlights its importance in improving the performance and stability of fuels, particularly in high-temperature conditions (Gurbanov et al., 2008).
Safety and Hazards
2,2,5,5-Tetramethylcyclohexanone is classified as a combustible liquid (Category 4, H227) according to the GHS Classification . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Relevant Papers One relevant paper is “The barrier to ring inversion in this compound” which discusses the high barrier to ring inversion in this compound . More papers can be found by searching academic databases with the compound’s name or CAS number (15189-14-7) .
properties
IUPAC Name |
2,2,5,5-tetramethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-6-10(3,4)8(11)7-9/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCYFEYJEAXCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(=O)C1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15189-14-7 | |
| Record name | 2,2,5,5-Tetramethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015189147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,5,5-tetramethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,5,5-TETRAMETHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08A3K3G3A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of 2,2,5,5-Tetramethylcyclohexanone compared to cyclohexanone, and what are the implications?
A1: The key structural difference lies in the four methyl groups present in this compound. These bulky substituents significantly increase the energy barrier for ring inversion compared to unsubstituted cyclohexanone. Research indicates that the barrier to ring inversion in this compound is 8.1 kcal/mole [], significantly higher than the < 5 kcal/mole observed for cyclohexanone []. This difference impacts the molecule's conformational preferences and could influence its reactivity and interactions with other molecules.
Q2: How does the photochemistry of this compound derivatives differ based on the substituents attached to the ring?
A2: Studies on derivatives of this compound reveal intriguing photochemical behavior depending on the substituents. For example, 3-ethylidene-2,2,5,5-tetramethylcyclohexanone anil exhibits localized photochemical isomerization in its 1,4-bichromophore system []. In contrast, 3-methylene-2,2,5,5-tetramethylcyclohexanone displays unique singlet-state photochemistry []. Furthermore, 3-ethylidene-2,2,5,5-tetramethylcyclohexanone shows divergent singlet and triplet reactions, attributed to a "free-rotor effect" from the β,γ-unsaturated ketone moiety []. These findings highlight how subtle structural modifications can drastically alter the photochemical pathways of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

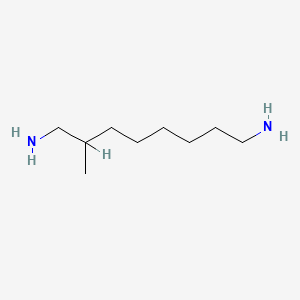

![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)

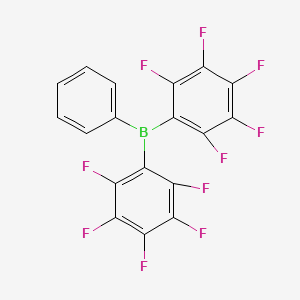
![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)
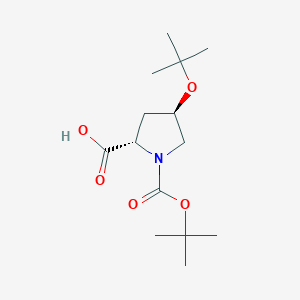

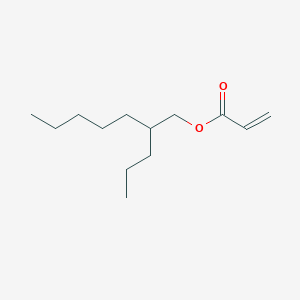

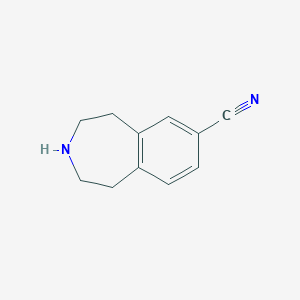
![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)
![Benzenesulfonamide, 4-fluoro-N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3047929.png)
